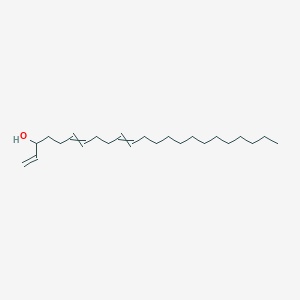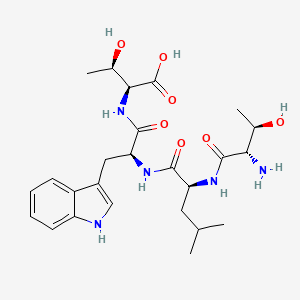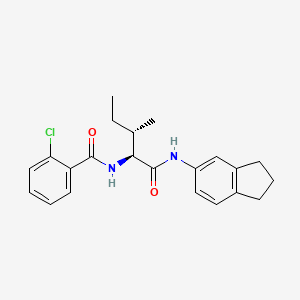![molecular formula C11H17N3O4S B12567602 N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide CAS No. 184646-59-1](/img/structure/B12567602.png)
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[メチル(3-メチル-4-ニトロフェニル)アミノ]エチル}メタンスルホンアミドは、ニトロフェニル基、アミノエチル鎖、メタンスルホンアミド基を含む複雑な構造を持つ化学化合物です。
準備方法
合成経路および反応条件
N-{2-[メチル(3-メチル-4-ニトロフェニル)アミノ]エチル}メタンスルホンアミドの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、適切な芳香族前駆体のニトロ化から始めて、ニトロ基を導入することです。その後、アミノエチル鎖とメタンスルホンアミド基を導入するための反応を連続して行います。 温度、溶媒、触媒などの特定の反応条件は、目的の最終生成物の収率と純度に応じて異なる場合があります .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、規模が大きくなります。連続フロー反応器や自動システムを使用すると、生産規模を拡大しながら、一貫性と品質を維持することができます。 反応条件の最適化と効率的な精製技術の使用は、工業規模の合成に不可欠です .
化学反応の分析
反応の種類
N-{2-[メチル(3-メチル-4-ニトロフェニル)アミノ]エチル}メタンスルホンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、特定の条件下でアミノ基に還元することができます。
還元: この化合物は、酸化されてさまざまな誘導体を生成することができます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、還元反応用の水素ガスまたは金属水素化物などの還元剤、および酸化反応用の過マンガン酸カリウムなどの酸化剤が含まれます。 反応に応じて、エタノール、メタノール、ジクロロメタンなどの溶媒が使用されることが多いです .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ニトロ基の還元によりアミノ誘導体が生成される可能性があり、酸化により化合物のさまざまな酸化された形態が生成される可能性があります .
科学研究の応用
N-{2-[メチル(3-メチル-4-ニトロフェニル)アミノ]エチル}メタンスルホンアミドは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含む、潜在的な生物活性について調査されています。
医学: そのユニークな化学構造のために、創薬における潜在的な使用が検討されています。
科学的研究の応用
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
N-{2-[メチル(3-メチル-4-ニトロフェニル)アミノ]エチル}メタンスルホンアミドの作用機序には、特定の分子標的との相互作用が含まれます。ニトロフェニル基は、酵素や受容体と相互作用し、さまざまな生物学的効果をもたらす可能性があります。 メタンスルホンアミド基は、化合物の溶解性と安定性を高めることができ、アプリケーションにおいてより効果的になります .
類似の化合物との比較
類似の化合物
N-{2-[メチル(3-メチル-4-ニトロフェニル)アミノ]エチル}メタンスルホンアミド: 構造は似ていますが、置換基が異なります。
N-{2-[エチル(3-メチル-4-ニトロフェニル)アミノ]エチル}メタンスルホンアミド: メチル基ではなく、エチル基を持つ類似体です.
独自性
N-{2-[メチル(3-メチル-4-ニトロフェニル)アミノ]エチル}メタンスルホンアミドは、その官能基の特定の組み合わせにより、独自の化学的および生物学的特性を持つユニークな化合物です。 その構造は、多様な化学修飾を可能にし、さまざまな研究や工業的用途で貴重な化合物となっています .
類似化合物との比較
Similar Compounds
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide: Similar in structure but with different substituents.
N-{2-[Ethyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide: Similar but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
184646-59-1 |
|---|---|
分子式 |
C11H17N3O4S |
分子量 |
287.34 g/mol |
IUPAC名 |
N-[2-(N,3-dimethyl-4-nitroanilino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O4S/c1-9-8-10(4-5-11(9)14(15)16)13(2)7-6-12-19(3,17)18/h4-5,8,12H,6-7H2,1-3H3 |
InChIキー |
RDMMNBLXFJOOAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)CCNS(=O)(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)
![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)
![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)


![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)

![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)

